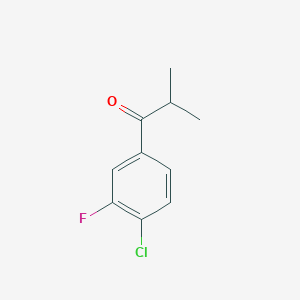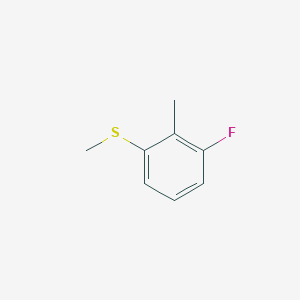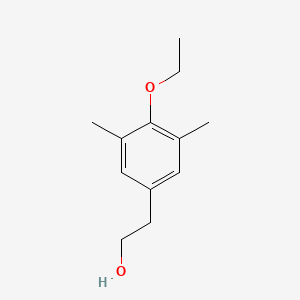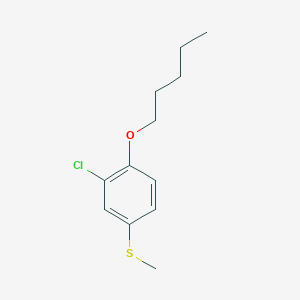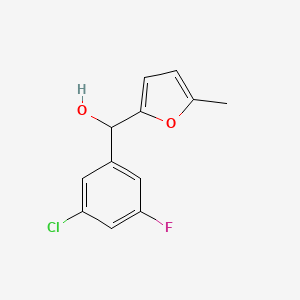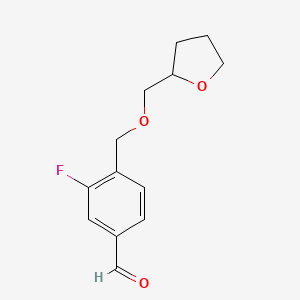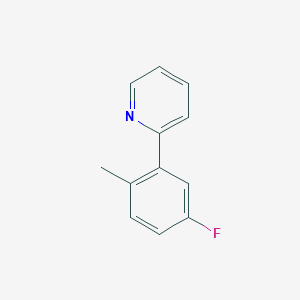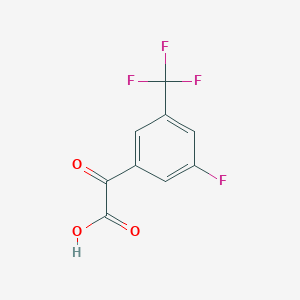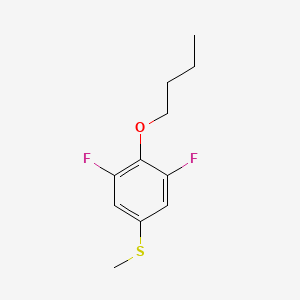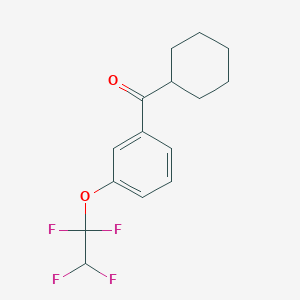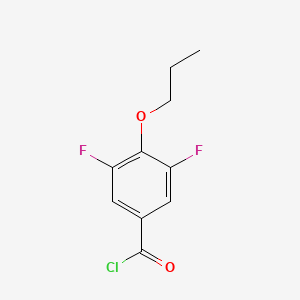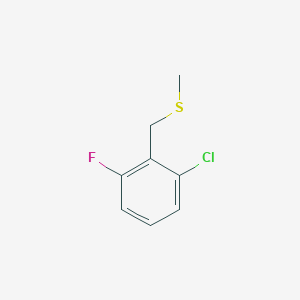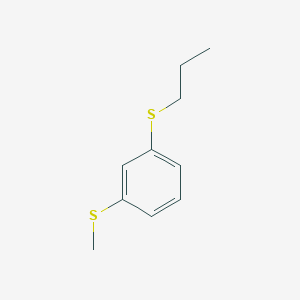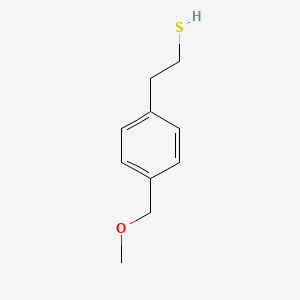
2-(4-Methoxymethylphenyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxymethylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxymethylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 4-methoxymethylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the reaction of 4-methoxymethylbenzyl bromide with sodium hydrosulfide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of thiols often involves the reaction of alkyl halides with hydrogen sulfide or sodium hydrosulfide under controlled conditions. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Methoxymethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers and other sulfur-containing compounds.
科学研究应用
2-(4-Methoxymethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(4-Methoxymethylphenyl)ethanethiol involves its interaction with molecular targets through the sulfhydryl group. This group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfhydryl group but a different alkyl chain.
Methanethiol: Another simple thiol with a single carbon atom attached to the sulfhydryl group.
Butanethiol: A thiol with a longer alkyl chain, leading to different physical and chemical properties.
Uniqueness
2-(4-Methoxymethylphenyl)ethanethiol is unique due to the presence of the methoxymethylphenyl group, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
2-[4-(methoxymethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-11-8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHMCLRAAZQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
